molecular formula C15H16ClN5O B2692534 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide CAS No. 1281062-35-8

1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2692534
CAS No.: 1281062-35-8
M. Wt: 317.78
InChI Key: ZRLCFJUUAKTCQF-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide (CAS 1281062-35-8) is a high-purity chemical compound offered for biochemical research. This specialized small molecule features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous investigational drugs . The compound's structure includes a 2-chlorophenyl substitution and a unique N-(cyanomethyl)-N-propyl carboxamide side chain, yielding a molecular formula of C15H16ClN5O and a molecular weight of 317.77 g/mol . Compounds containing the 1,2,4-triazole motif, such as this product, are valuable building blocks for lead-oriented synthesis in drug discovery programs . Researchers investigating neuropharmacology may find interest in structurally related 1,2,4-triazole derivatives, which have demonstrated anticonvulsant properties through modulation of voltage-gated sodium channels (VGSCs) in preclinical models . Additionally, the 1,2,4-triazole scaffold shows significant potential in developing ligands for various biological targets, including nuclear receptors like the pregnane X receptor (PXR) . This reagent is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-3-9-20(10-8-17)15(22)14-18-11(2)21(19-14)13-7-5-4-6-12(13)16/h4-7H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLCFJUUAKTCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=NN(C(=N1)C)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Addition of the cyanomethyl group: This can be done through a nucleophilic substitution reaction where a cyanomethyl group is introduced using cyanomethyl halides.

    Attachment of the propyl group: This step involves the alkylation of the triazole ring with a propyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Agricultural Applications

Pesticide Development
The primary application of this compound lies in its potential as a pesticide. Its structure suggests that it may inhibit specific enzymes or pathways in pests, thereby controlling their populations effectively. Research indicates that compounds with similar structures have shown efficacy against a range of agricultural pests, including fungi and insects.

Case Study: Fungicidal Activity
In a study evaluating the fungicidal properties of triazole derivatives, 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide demonstrated significant activity against various fungal strains. The compound was tested in vitro against pathogens such as Fusarium and Botrytis, showing inhibition rates comparable to established fungicides .

CompoundActivity Against Fungal StrainsReference
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamideHigh
Other TriazolesModerate to High

Medicinal Applications

Potential Therapeutic Uses
The triazole moiety is also known for its potential as an anti-inflammatory and antifungal agent. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.

Case Study: Anti-inflammatory Activity
In silico docking studies have indicated that this compound could effectively bind to the active sites of enzymes like 5-lipoxygenase (5-LOX), which is crucial in the production of inflammatory mediators. This suggests its potential utility in treating conditions characterized by excessive inflammation .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in agriculture and medicine. Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also necessitates careful evaluation to ensure it does not pose significant risks to non-target organisms or human health.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Compound Name Core Structure R1 (1-position) R2 (Carboxamide N-substituents) R3 (5-position)
Target Compound 1,2,4-Triazole 2-Chlorophenyl Cyanomethyl, Propyl Methyl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Phenyl 4-Cyano-1-phenyl-pyrazol-5-yl Chlorine, Methyl
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Pyrazole 4-Chlorophenyl 4-Cyano-1-phenyl-pyrazol-5-yl Chlorine, Methyl
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3c) Pyrazole Phenyl 4-Cyano-1-(p-tolyl)-pyrazol-5-yl Chlorine, Methyl

Key Observations :

  • Core Heterocycle: The triazole ring in the target compound differs from the pyrazole core in analogs (3a–3e).
  • Substituent Effects: Chlorophenyl Position: The 2-chlorophenyl group in the target compound may induce steric hindrance compared to the 4-chlorophenyl in 3b, affecting molecular packing (e.g., melting points) and receptor interactions . Carboxamide Substituents: The cyanomethyl and propyl groups in the target compound contrast with the aromatic pyrazolyl substituents in analogs (e.g., 3a–3e). This difference likely reduces aromatic stacking interactions but improves solubility in polar solvents.

Physicochemical and Spectroscopic Properties

Property Target Compound (Hypothetical) 3a 3b 3c
Molecular Formula C16H17ClN6O C21H15ClN6O C21H14Cl2N6O C22H17ClN6O
Molecular Weight (g/mol) 344.8 402.8 437.2 417.9
Melting Point (°C) N/A 133–135 171–172 123–125
Yield (%) N/A 68 68 62
Key NMR Shifts (δ, ppm) N/A 8.12 (s, 1H), 2.66 (s, 3H) 8.12 (s, 1H), 2.65 (s, 3H) 8.12 (s, 1H), 2.42 (s, 3H)

Analysis :

  • Melting Points : Higher melting points in 3b (171–172°C) vs. 3a (133–135°C) correlate with the electron-withdrawing 4-chlorophenyl group, enhancing crystallinity . The target compound’s 2-chlorophenyl group may lower its melting point compared to 3b due to reduced symmetry.
  • Synthetic Yields : Comparable yields (~62–71%) for analogs suggest that substituent bulkiness (e.g., p-tolyl in 3c) slightly reduces efficiency, a trend that may apply to the target compound’s propyl group .
  • NMR Trends : Methyl groups in all analogs resonate near δ 2.42–2.66 ppm, consistent with the target compound’s expected signals.

Biological Activity

1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and antiproliferative properties, supported by recent research findings and case studies.

  • Molecular Formula : C₁₆H₁₈ClN₅O
  • Molecular Weight : 331.80 g/mol
  • CAS Number : 1311815-12-9

Anti-inflammatory Activity

Recent studies have shown that various triazole derivatives exhibit promising anti-inflammatory effects. For instance, derivatives similar to 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

Key Findings:

  • Cytokine Inhibition : Compounds similar to this triazole demonstrated a significant reduction in TNF-α production by 44–60% at concentrations ranging from 50 µg/mL to 100 µg/mL .
  • Cell Viability : At the highest tested dose (100 µg/mL), the viability of PBMCs remained high (94.71–96.72%), indicating low toxicity .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively investigated. The compound has shown effectiveness against various bacterial strains.

Research Insights:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that triazole derivatives exhibit MIC values in the low micromolar range against both Gram-positive and Gram-negative bacteria .
  • Synergistic Effects : Some derivatives have displayed synergistic relationships with established antibiotics like ciprofloxacin, enhancing their antimicrobial efficacy .

Antiproliferative Activity

The antiproliferative effects of triazole compounds have also been explored in cancer research.

Case Study Findings:

  • IC₅₀ Values : Certain derivatives have shown IC₅₀ values ranging from 0.08 mM to 12.07 mM in various cancer cell lines, indicating significant cytotoxic potential .
  • Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase, which is crucial for cancer cell proliferation .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α by 44–60%
AntimicrobialLow MIC values against bacterial strains
AntiproliferativeIC₅₀ values between 0.08–12.07 mM

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent functionalization includes alkylation of the triazole nitrogen with propyl groups and coupling of the chlorophenyl and cyanomethyl moieties. Reaction conditions often require anhydrous solvents (e.g., DMF or acetonitrile), bases like potassium carbonate, and controlled temperatures (60–80°C) to optimize yields .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Crystallographic studies may resolve bond angles and torsional strain in the triazole ring .

Q. How can preliminary biological activity be assessed for this compound?

Initial screening involves in vitro assays against target enzymes or cell lines. For example, antifungal activity can be tested using microdilution assays against Candida species, while cytotoxicity studies (e.g., MTT assays) evaluate anticancer potential. Dose-response curves and IC₅₀ values provide quantitative activity metrics .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling identification of energetically favorable pathways. ICReDD’s integrated approach combines reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error iterations . Statistical Design of Experiments (DoE) minimizes variables (e.g., solvent polarity, catalyst loading) for yield optimization .

Q. What strategies resolve contradictions in spectroscopic data or bioactivity results?

Cross-validation using complementary techniques (e.g., 2D NMR for ambiguous peaks) and replication under standardized conditions isolates experimental artifacts. For bioactivity discrepancies, orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) clarify mechanisms. Meta-analysis of similar triazole derivatives contextualizes unexpected results .

Q. How does reactor design influence scalability for gram-to-kilogram production?

Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cycloaddition), minimizing side reactions. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency. Process simulation tools (Aspen Plus) model kinetics and thermodynamics to optimize residence time and temperature gradients .

Q. What mechanistic insights explain the compound’s bioactivity against specific targets?

Molecular docking and Molecular Dynamics (MD) simulations predict interactions with biological targets (e.g., cytochrome P450 enzymes). Free-energy perturbation calculations quantify binding affinities. In vitro mutagenesis studies validate key residues identified in silico .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°C±15%
Catalyst (CuI)5–10 mol%+20%
Solvent (DMF)Anhydrous+25% purity

Table 2: Statistical DoE Variables for Yield Maximization

VariableLow LevelHigh LevelSignificance (p-value)
Reaction Time6 hr12 hr<0.05
Propyl Bromide Eq.1.22.0<0.01
Base (K₂CO₃)2.0 eq3.5 eq0.12

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